molecular formula C46H81N17O8S B14234977 L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- CAS No. 271572-83-9

L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl-

Cat. No.: B14234977
CAS No.: 271572-83-9
M. Wt: 1032.3 g/mol
InChI Key: OAORXIZUYWAVCY-YZZAGUQTSA-N
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Description

L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- is a complex peptide composed of multiple amino acids. This compound is notable for its intricate structure and potential applications in various scientific fields. Each amino acid in this sequence contributes to the overall properties and functions of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into expression vectors, which are then introduced into host cells (e.g., E. coli). The host cells produce the peptide, which is subsequently purified using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Alkylated or acylated amino groups.

Scientific Research Applications

L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- involves interactions with specific molecular targets. These interactions can modulate various biological pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Lysine, L-cysteinyl-L-arginyl-L-glutaminyl-L-isoleucyl-L-lysyl-: Another complex peptide with different amino acid composition.

    L-Lysine, L-cysteinyl-L-arginyl-L-glutaminyl-L-isoleucyl-L-lysyl-L-isoleucyl-L-tryptophyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl-: A longer peptide with additional amino acids.

Uniqueness

This detailed article provides a comprehensive overview of L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

271572-83-9

Molecular Formula

C46H81N17O8S

Molecular Weight

1032.3 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C46H81N17O8S/c1-72-25-19-35(61-39(65)34(18-11-24-56-46(53)54)58-38(64)30(50)13-10-23-55-45(51)52)42(68)59-33(16-5-8-21-48)41(67)63-37(26-28-27-57-31-14-3-2-12-29(28)31)43(69)60-32(15-4-7-20-47)40(66)62-36(44(70)71)17-6-9-22-49/h2-3,12,14,27,30,32-37,57H,4-11,13,15-26,47-50H2,1H3,(H,58,64)(H,59,68)(H,60,69)(H,61,65)(H,62,66)(H,63,67)(H,70,71)(H4,51,52,55)(H4,53,54,56)/t30-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

OAORXIZUYWAVCY-YZZAGUQTSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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